N-Methyl-3-pyridinamine
Description
Significance of Pyridine (B92270) Derivatives in Chemical and Biological Sciences
Pyridine and its derivatives are a class of heterocyclic compounds that play a crucial role in various scientific fields. sciencepublishinggroup.comresearchgate.net Their six-membered ring structure, containing one nitrogen atom, imparts unique chemical and physical properties that make them versatile building blocks in organic synthesis and key components in biologically active molecules. wisdomlib.orgopenaccessjournals.com
In the realm of medicinal chemistry, pyridine derivatives are integral to the structure of numerous pharmaceuticals. researchgate.net They exhibit a wide spectrum of pharmacological activities, including anti-inflammatory, anticonvulsant, antimicrobial, analgesic, and antitumor properties. wisdomlib.orgnih.gov The nitrogen atom in the pyridine ring can participate in hydrogen bonding and act as a proton acceptor, which is often crucial for the interaction of these molecules with biological targets such as enzymes and receptors. smolecule.com This has led to their incorporation into drugs for a variety of conditions. sciencepublishinggroup.com
Beyond pharmaceuticals, pyridine derivatives are significant in materials science and catalysis. They are used in the synthesis of polymers, dyes, and agrochemicals. openmedicinalchemistryjournal.com The ability of the pyridine nitrogen to coordinate with metal ions makes them valuable ligands in catalysis, influencing the reactivity and selectivity of chemical transformations. openaccessjournals.com Their diverse applications underscore the fundamental importance of the pyridine scaffold in both chemical and biological sciences. sciencepublishinggroup.com
Research Context of N-Methyl-3-pyridinamine within Pyridine Chemistry
This compound, a member of the aminopyridine family, holds a specific position within the broader field of pyridine chemistry. smolecule.com Research interest in this compound stems from its role as a valuable intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry. smolecule.comcymitquimica.com The presence of both a secondary amine and a pyridine nitrogen within the same structure provides multiple sites for chemical modification, allowing for the construction of diverse molecular architectures. smolecule.comcymitquimica.com
A significant area of research has focused on the development of efficient synthetic methods for this compound itself. The selective N-methylation of 3-aminopyridine (B143674) can be challenging, and various synthetic strategies have been explored to improve yields and selectivity. smolecule.com These methods include direct alkylation and more advanced catalytic approaches. smolecule.com
The substitution pattern of this compound, with the methylamino group at the 3-position of the pyridine ring, results in a distinct electronic distribution compared to its 2- and 4-substituted isomers. smolecule.com This unique electronic nature influences its reactivity and its interactions with biological targets. smolecule.com Consequently, research has also investigated its potential as a modulator of neurotransmitter activity, with studies suggesting possible interactions with nicotinic acetylcholine (B1216132) receptors. smolecule.com
Interactive Data Table: Properties of this compound
| Property | Value | Source |
| Molecular Formula | C6H8N2 | nih.gov |
| Molecular Weight | 108.14 g/mol | nih.gov |
| IUPAC Name | N-methylpyridin-3-amine | nih.gov |
| CAS Number | 18364-47-1 | nih.gov |
| Boiling Point | 110°C at 7 mmHg | chemicalbook.comlongkechem.com |
| Appearance | Colorless to pale yellow liquid or solid | cymitquimica.com |
| λmax | 299 nm (in H2O) | chemicalbook.comlongkechem.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-methylpyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2/c1-7-6-3-2-4-8-5-6/h2-5,7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBGFNLVRAFYZBI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CN=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70171458 | |
| Record name | N-Methyl-3-pyridinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70171458 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
108.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18364-47-1 | |
| Record name | N-Methyl-3-pyridinamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018364471 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Methyl-3-pyridinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70171458 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-methylpyridin-3-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | N-METHYL-3-PYRIDINAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/33VNV59XC6 | |
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Synthetic Methodologies for N Methyl 3 Pyridinamine and Its Derivatives
Direct Synthesis Approaches to N-Methyl-3-pyridinamine
Direct synthesis primarily involves the N-methylation of 3-aminopyridine (B143674). One classical method is the Eschweiler-Clarke reaction , a reductive amination process that methylates primary or secondary amines using excess formic acid and formaldehyde. wikipedia.orgjkchemical.com This one-pot reaction proceeds by forming an iminium ion from 3-aminopyridine and formaldehyde, which is then reduced by formic acid acting as a hydride donor. jkchemical.com A key advantage of this method is that it inherently avoids the formation of quaternary ammonium (B1175870) salts, stopping at the tertiary amine stage, which is crucial for achieving selectivity. wikipedia.org The reaction is typically performed in an aqueous solution near boiling temperature, and the irreversible loss of carbon dioxide drives the reaction to completion. wikipedia.org
Another direct approach is alkylation with methyl halides , such as iodomethane (B122720). smolecule.com However, this method often suffers from poor selectivity and low yields. For instance, treating 3-aminopyridine with iodomethane has been reported to yield this compound in as low as 17%, largely because alkylation of the pyridine (B92270) ring nitrogen occurs more readily than methylation of the exocyclic amino group. smolecule.com The use of a strong base is necessary, but competition between the two nucleophilic nitrogen atoms remains a significant challenge. smolecule.com
Table 1: Comparison of Direct Synthesis Methods for this compound
| Method | Reagents | Key Features | Reported Yields | Challenges |
| Eschweiler-Clarke Reaction | 3-Aminopyridine, Formaldehyde, Formic Acid | Avoids over-methylation; stops at tertiary amine. wikipedia.org | Generally good to excellent | Requires excess reagents; high temperatures. |
| Direct Alkylation | 3-Aminopyridine, Iodomethane, Base | Simple reagents. | Can be very low (~17%) smolecule.com | Poor selectivity; competing N-alkylation of the pyridine ring. smolecule.com |
| Catalytic N-Methylation | 3-Aminopyridine, Methanol (B129727) or Paraformaldehyde | Higher selectivity and yields; milder conditions. nih.govcsic.es | Varies by catalyst (up to 90%+) | Catalyst cost and sensitivity. |
Derivatization Strategies from this compound Precursors
Derivatization strategies involve modifying the aminopyridine core to facilitate the synthesis of this compound or to use it as a scaffold for more complex molecules.
The oxidation of the pyridine nitrogen to form a pyridine N-oxide is a common strategy to alter the reactivity of the heterocyclic ring. nih.govthieme-connect.com This transformation can be achieved using oxidizing agents like hydrogen peroxide in fuming sulfuric acid or meta-chloroperoxybenzoic acid (m-CPBA). e-bookshelf.debme.hu The resulting N-oxide group activates the pyridine ring, particularly at the C2 and C4 positions, for subsequent nucleophilic substitution reactions. thieme-connect.comthieme-connect.com While direct N-oxidation of this compound itself is less commonly documented, the oxidation of related aminopyridine precursors is a foundational step in the synthesis of various substituted aminopyridines. ontosight.airesearchgate.net For example, pyridine N-oxides can serve as effective starting materials for synthesizing 2-aminopyridines through redox-neutral transformations. thieme-connect.com
To overcome the selectivity issues of traditional alkylation, advanced catalytic systems have been developed. These methods often employ transition metal catalysts, such as those based on iridium or copper, to achieve selective N-methylation of amines using methanol or paraformaldehyde as the C1 source. nih.govcsic.es For instance, an iridium(I) complex bearing an N,O-functionalized N-heterocyclic carbene (NHC) ligand has been shown to effectively catalyze the N-methylation of various amines, including 4-aminopyridine (B3432731), with high selectivity for the mono-N-methylated product. csic.es Similarly, copper hydride (CuH) complexes, particularly with cyclic(alkyl)(amino)carbene (CAAC) ligands, have been used for the efficient N-methylation of both aromatic and aliphatic amines with paraformaldehyde under mild conditions. nih.gov These catalytic approaches offer the advantages of higher yields, milder reaction conditions, and greater functional group tolerance compared to stoichiometric methods. nih.govcsic.es
The formation of salts and co-crystals is a crucial aspect of pharmaceutical development and materials science. For a compound like this compound, which contains both a basic amino group and a pyridine nitrogen, it can form salts with various acids. The likelihood of forming a salt versus a co-crystal can often be predicted by the difference in pKa values (ΔpKa) between the base (the aminopyridine) and the acid co-former. rsc.orgresearchgate.net A ΔpKa value greater than 3–4 generally favors proton transfer and thus salt formation. rsc.orgresearchgate.net While specific studies on this compound co-crystals are not extensively detailed in the provided results, the principles apply. Co-crystals with molecules like dicarboxylic acids could be formed through hydrogen bonding, potentially altering the compound's physical properties. worktribe.com N-aminopyridinium salts, a related class of compounds, are also recognized as versatile reagents in organic synthesis. rsc.orgacs.org
The aminopyridine framework is a valuable building block for the synthesis of fused heterocyclic systems, such as imidazopyridines, which are prevalent in medicinal chemistry. nih.govnih.gov N-substituted-3-amino-4-halopyridines, which can be derived from 3-aminopyridine, are key intermediates for the regioselective synthesis of N-substituted imidazo[4,5-c]pyridines. nih.gov The synthesis often involves a palladium-catalyzed tandem amidation/cyclization as the key step. nih.govresearchgate.net Another important class, imidazo[1,2-a]pyridines, can be synthesized from 2-aminopyridines via multicomponent reactions or cycloaddition reactions. nih.govbeilstein-journals.org Although these examples start from different aminopyridine isomers, the synthetic principles demonstrate how the this compound scaffold can be incorporated into more complex, biologically active heterocyclic structures.
Advanced Synthetic Techniques and Reaction Optimization
Modern synthetic chemistry employs various techniques to improve reaction efficiency, yield, and sustainability. For the N-methylation of amines, methods such as microwave irradiation and mechanochemical ball milling have been explored to accelerate reaction times and reduce solvent use. acs.orgresearchgate.net For example, a standard three-step N-methylation procedure that typically takes hours on a laboratory shaker can be significantly shortened using microwave irradiation or even an ultrasonic bath. acs.org Solvent-free ball milling using a technique called liquid-assisted grinding (LAG) has been successfully applied to the reductive amination of secondary amines with formalin and sodium triacetoxyborohydride. researchgate.net Furthermore, the use of microreactors for hazardous reactions like N-oxidation offers enhanced safety and precise control over reaction parameters, leading to improved conversions compared to traditional batch processes. bme.hu These advanced techniques are instrumental in optimizing the synthesis of this compound and its derivatives for both laboratory-scale and industrial applications.
Catalytic Approaches in this compound Synthesis
Catalytic systems are instrumental in enhancing the efficiency and selectivity of this compound synthesis. These methods often employ heterogeneous or homogeneous catalysts to facilitate the selective N-methylation of 3-aminopyridine, overcoming challenges of low yield and competing side reactions. smolecule.com
Heterogeneous catalysts are particularly valuable due to their ease of separation and potential for recycling. For instance, the selective N-methylation of amines using methanol as a methylating agent has been successfully demonstrated over heterogeneous Nickel (Ni) catalysts. rsc.org In a typical process, a catalyst like Ni/ZnAlOx is used to mediate the reaction between an amine and methanol under controlled temperature and pressure, yielding the mono-N-methylated product. rsc.org While this has been shown for aniline, the principle is applicable to aminopyridines. The choice of catalyst and support is crucial; for example, different calcination temperatures of a NiZnAl-layered double hydroxide (B78521) precursor can result in catalysts with varying surface areas and metal particle sizes, which in turn affect reaction conversion and selectivity. rsc.org
Another relevant catalytic approach involves the use of zeolite-based catalysts. For example, Cu-based 13X zeolite has been shown to be effective in the liquid-phase synthesis of niacin from the selective oxidation of 3-methyl-pyridine, a structurally related compound. oaepublish.com This highlights the potential of metal-loaded zeolites in catalyzing reactions on the pyridine ring and its substituents under mild, environmentally friendly conditions. oaepublish.com The synthesis involves the reaction in a solvent like acetonitrile (B52724) with hydrogen peroxide as the oxidizing agent. oaepublish.com The catalyst's performance is highly dependent on the metal used and the reaction temperature.
The table below summarizes the performance of different metal-based zeolite catalysts in the synthesis of niacin from 3-methyl-pyridine, which provides insight into catalyst effectiveness for reactions involving pyridine derivatives. oaepublish.com
| Catalyst | 3-Methyl-pyridine Conversion (%) | Niacin Selectivity (%) | Niacin Yield (%) |
| Cu/13X | 81.5 | 54.1 | 44.0 |
| Ag/13X | 93.3 | 15.0 | 14.0 |
| Zn/13X | 62.4 | 12.8 | 8.0 |
| Fe/13X | - | >27 | <25 |
| Co/13X | - | >27 | <25 |
| Ni/13X | - | >27 | <25 |
| Cr/13X | - | >27 | <25 |
| Data sourced from a study on niacin synthesis, demonstrating catalytic activity for pyridine derivatives. oaepublish.com |
Furthermore, palladium-on-carbon (Pd/C) is a widely used catalyst for reductive amination, a common method for N-alkylation. google.com This process would involve reacting 3-aminopyridine with an aldehyde (like formaldehyde) to form an intermediate imine, which is then hydrogenated in situ over the Pd/C catalyst to yield this compound. google.com The presence of an acid catalyst can promote the initial imine formation, leading to complete conversion of the starting aminopyridine. google.com
Response Surface Methodology and Design of Experiments in Reaction Condition Intensification
To maximize the yield and efficiency of synthetic processes like the formation of this compound, modern chemical development heavily relies on statistical tools such as Design of Experiments (DoE) and Response Surface Methodology (RSM). acs.orgresearchgate.net These methods offer a systematic approach to reaction optimization, moving beyond the traditional one-variable-at-a-time (OVAT) method, which can be inefficient and fail to identify interactions between variables. nii.ac.jp
DoE involves performing a structured set of experiments to efficiently explore the parameter space. acs.org RSM is a collection of mathematical and statistical techniques used to model and analyze the relationship between several independent variables (factors) and one or more dependent variables (responses), with the goal of optimizing the response. researchgate.netresearchgate.net A model, often a quadratic polynomial, is fitted to the experimental data, which can then be visualized as 3D response surface plots to identify the optimal conditions. researchgate.netpcbiochemres.com
For instance, in the synthesis of an insecticide candidate, NKY-312, a DoE approach was used to optimize the crucial monosulfonylation step. nih.gov The researchers screened various solvents and bases to find the conditions that maximized the yield of the desired product while minimizing the formation of by-products. This is directly analogous to optimizing the selective methylation of 3-aminopyridine, where factors like solvent, base, temperature, and reagent equivalents would be critical.
The table below illustrates how DoE can be applied to screen reaction conditions, adapted from the optimization of the NKY-312 synthesis. nih.govresearchgate.net
| Entry | Solvent | Base | Temperature (°C) | Yield (%) | Product:By-product Ratio |
| 1 | Dichloromethane (B109758) (DCM) | Pyridine | 0 to RT | 58 | > 50:1 |
| 2 | Dimethylformamide (DMF) | Pyridine | 0 to RT | 23 | > 50:1 |
| 3 | N-Methyl-2-pyrrolidone (NMP) | Pyridine | 0 to RT | 27 | > 50:1 |
| 4 | Dioxane | Pyridine | 0 to RT | 18 | > 50:1 |
| 5 | Tetrahydrofuran (THF) | Pyridine | 0 to RT | 40 | > 50:1 |
| 6 | Dichloromethane (DCM) | K2CO3 | 0 to RT | < 5 | 1:21 |
| Screening of reaction conditions for a monosulfonylation reaction, demonstrating a Design of Experiments approach. nih.govresearchgate.net |
Following initial screening, a central composite design (CCD) is often employed to build a response surface model. researchgate.net This involves running experiments at factorial points, center points, and axial points to explore the relationships between factors like reaction temperature and time. The resulting model can predict the optimal conditions for achieving the maximum yield. For example, a study optimizing the synthesis of triazolidine (B1262331) derivatives found optimal conditions of 80.8 °C and 15.03 minutes to achieve a predicted yield of 94.57%. researchgate.net A similar methodology could be applied to the catalytic methylation of 3-aminopyridine to intensify the reaction conditions, reduce waste, and maximize productivity. nii.ac.jp
Chemical Reactivity and Reaction Mechanisms of N Methyl 3 Pyridinamine
Reactivity of the Pyridine (B92270) Nitrogen Atom
The pyridine ring contains a nitrogen atom with a lone pair of electrons in an sp² hybrid orbital, which lies in the plane of the aromatic ring and is not part of the 6 π-electron system. imperial.ac.uk Consequently, this lone pair is readily available for reactions with electrophiles without disrupting the ring's aromaticity. Like tertiary amines, the pyridine nitrogen can be protonated, alkylated, or oxidized. imperial.ac.uk
Key reactions involving the pyridine nitrogen of N-Methyl-3-pyridinamine and its parent compound, 3-aminopyridine (B143674), include:
Alkylation: The pyridine nitrogen can be alkylated with reagents like alkyl halides. Studies on the methylation of 3-aminopyridine with iodomethane (B122720) show that alkylation occurs much more readily on the pyridine nitrogen than on the exocyclic amino group. smolecule.com
N-Oxide Formation: The pyridine nitrogen can be oxidized to form an N-oxide. ontosight.ai This is typically achieved using oxidizing agents such as m-CPBA. The formation of this compound, 1-oxide introduces an N-oxide functional group (C₆H₈N₂O), which alters the compound's electronic properties, reactivity, and potential as a ligand in coordination chemistry. ontosight.aiontosight.ai
The electron-deficient nature of the pyridine ring's carbon framework makes it susceptible to nucleophilic attack, a reactivity pattern that is enhanced in its N-alkylated pyridinium (B92312) salt form. imperial.ac.ukacs.org
Reactivity of the Amine Moiety
The exocyclic N-methylamino group is a key site of reactivity, primarily functioning as a nucleophile. The secondary amine can undergo typical amine reactions such as alkylation and acylation. cymitquimica.comlibretexts.org For instance, it can be acylated by reacting with acid chlorides or anhydrides to form amides. libretexts.org This reactivity allows this compound to serve as a building block in the synthesis of more complex molecules for pharmaceutical and agrochemical research. cymitquimica.com The secondary amine functionality can act as both a hydrogen bond donor and acceptor, enabling interactions with various catalytic systems and biological targets. smolecule.com
The chemical behavior of the amine moiety is dominated by nucleophilic pathways.
Nucleophilic Pathways: The lone pair of electrons on the nitrogen atom of the amine group makes it an effective nucleophile. msu.edu This nucleophilicity drives its participation in reactions such as:
Alkylation: Reaction with alkyl halides to form tertiary amines. smolecule.com However, these reactions can be difficult to control, as the product is also a nucleophile and can be further alkylated to form quaternary ammonium (B1175870) salts. libretexts.orgmsu.edu
Coupling Reactions: The compound can participate in transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Heck reactions, when suitable catalysts are used. smolecule.com
SN2 Reactions: As a nucleophile, the amine can engage in SN2 reactions, displacing leaving groups from electrophilic carbon centers. libretexts.org The nucleophilicity of amines generally correlates with their basicity, though it is also sensitive to steric hindrance. masterorganicchemistry.com
Electrophilic Pathways: While the amine itself is nucleophilic, derivatives of this compound can be designed to contain electrophilic sites. For example, bromination can yield 5-(Bromomethyl)-N-methyl-3-pyridinamine. In this derivative, the bromomethyl group (-CH₂Br) acts as a potent electrophile, readily undergoing nucleophilic substitution reactions where the bromide is displaced by other nucleophiles.
Carbene-Alkenes Addition Reactions Involving N-Methyl-3-pyridinium Species
When this compound is quaternized at the pyridine nitrogen, it forms an N-methyl-3-pyridinium salt. These salts are precursors to highly reactive intermediates, such as carbenes, which can participate in cycloaddition reactions.
Specifically, (N-Methyl-3-pyridinium)chlorocarbene has been generated through laser flash photolysis (LFP) of its corresponding diazirine precursor, 3-chloro-3-(N-methyl-3-pyridinium)diazirine tetrafluoroborate. acs.org This cationic carbene is a highly reactive, electrophilic species that readily reacts with alkenes in carbene-alkene addition reactions to form cyclopropanes. nih.govopenstax.org The reaction is a single-step, concerted process where the carbene adds across the double bond. openstax.org
The absolute rate constants and activation parameters for the addition of (N-Methyl-3-pyridinium)chlorocarbene to a series of alkenes have been measured, confirming its strong electrophilic nature. nih.govresearchgate.net Computational studies further support that the reaction is dominated by the interaction between the alkene's Highest Occupied Molecular Orbital (HOMO) and the carbene's Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net
| Alkene | Absolute Rate Constant (k) at 298 K (M⁻¹s⁻¹) | Activation Enthalpy (ΔH‡) (kcal/mol) | Activation Entropy (ΔS‡) (cal/mol·K) |
|---|---|---|---|
| Tetramethylethylene | 1.1 x 10⁹ | 1.5 | -11.2 |
| Cyclohexene | 1.2 x 10⁸ | 3.1 | -11.6 |
| 1-Hexene | 3.1 x 10⁷ | 4.0 | -12.0 |
| 2-Ethyl-1-butene | Data Not Available | Data Not Available | Data Not Available |
| Methyl acrylate | Data Not Available | Data Not Available | Data Not Available |
| Acrylonitrile | Data Not Available | Data Not Available | Data Not Available |
Data sourced from studies on the absolute reactivity of (N-Methyl-3-pyridinium)chlorocarbene. nih.gov
Dynamic Covalent Chemistry Involving Pyridylamino Radicals
Dynamic covalent chemistry (DCC) utilizes reversible chemical reactions to generate libraries of molecules that can adapt their constitution in response to internal or external stimuli. Researchers have successfully integrated pyridylamino scaffolds into DCC systems by creating stable radicals that can undergo reversible bond formation.
A novel dicyanomethyl radical featuring a 3-pyridylamino group has been designed and synthesized. researchgate.netasiaresearchnews.com This molecule uniquely combines the properties of radical-based DCC and coordination chemistry. asiaresearchnews.com The radical undergoes reversible carbon-carbon (C-C) bond formation and dissociation, while the pyridyl group serves as a coordination site for metal ions. researchgate.net This dual functionality was achieved by replacing a phenyl group in a previously studied triphenylamine-based radical with a 3-pyridyl group. researchgate.net
The research demonstrated that the two distinct reactive systems—the radical-based dynamic covalent bond and the metal-ligand coordinate bond—can operate simultaneously without inhibiting each other. asiaresearchnews.com This innovative approach has led to the formation of novel supramolecular structures, such as macrocyclic oligomers, and opens pathways for developing new functional materials like sensors and adaptable porous materials. researchgate.netasiaresearchnews.com
Computational and Theoretical Studies
Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic properties and predicting the chemical reactivity of N-Methyl-3-pyridinamine. scirp.org These methods allow for the calculation of molecular orbitals, electron density distribution, and various reactivity descriptors.
N-Heterocyclic Carbenes (NHCs) are a class of reactive intermediates that can be derived from heterocyclic compounds. researchgate.net While not a carbene itself, this compound is a precursor to a potential pyridin-3-ylidene, an NHC. The stability and reactivity of such a carbene are of significant theoretical interest.
The stability of NHCs is largely determined by the electronic and steric properties of the substituents on the heterocyclic ring. ijcce.ac.iruwindsor.ca For a carbene derived from this compound, the nitrogen atoms play a crucial role in stabilizing the divalent carbon center through π-donation into the empty p-orbital of the carbene. uwindsor.ca Theoretical calculations can predict the singlet-triplet energy gap (ΔES-T), a key indicator of carbene stability. ijcce.ac.ir Generally, a larger gap suggests a more stable singlet ground state, which is typical for NHCs.
The electrophilicity of a carbene, its ability to accept electrons, can be quantified using computational descriptors like the global electrophilicity index (ω) and the energy of the Lowest Unoccupied Molecular Orbital (LUMO). ijcce.ac.irresearchgate.net Electron-donating groups, such as the methylamino group in this compound, are predicted to decrease the electrophilicity of the corresponding carbene, making it more nucleophilic compared to carbenes with electron-withdrawing substituents. ijcce.ac.ir The stability of pyridine-derived carbenes can be enhanced by bulky substituents on the nitrogen, which provide steric protection and can enforce a planar geometry that improves π-donation. ucsd.edu
Table 1: Predicted Electronic Properties of a Hypothetical N-Methyl-pyridin-3-ylidene This table is illustrative, based on general principles from studies on related N-Heterocyclic Carbenes.
| Parameter | Predicted Value/Trend | Significance |
| Singlet-Triplet Gap (ΔES-T) | Large | Indicates a stable singlet ground state, characteristic of persistent carbenes. ijcce.ac.ir |
| Global Electrophilicity (ω) | Low to Moderate | The electron-donating -NHMe group reduces electrophilicity. ijcce.ac.ir |
| Global Nucleophilicity (N) | Moderate to High | The carbene is expected to be a strong nucleophile and σ-donor ligand. ijcce.ac.ir |
| HOMO-LUMO Gap | Large | Contributes to kinetic stability. ijcce.ac.ir |
Molecular Electrostatic Potential (MEP) analysis is a powerful computational tool used to predict sites of electrophilic and nucleophilic attack and to correlate molecular structure with biological activity. nih.govresearchgate.net The MEP map reveals the charge distribution across a molecule, with negative potential (red/yellow) indicating electron-rich regions susceptible to electrophilic attack (like protonation or oxidation), and positive potential (blue) indicating electron-poor regions. researchgate.netchinesechemsoc.org
For pyridine (B92270) derivatives, the nitrogen atom of the pyridine ring is a primary site for metabolic N-oxidation. The susceptibility to this reaction can be predicted by analyzing the MEP. A study on aminopyridines, close analogs of this compound, performed molecular orbital calculations to generate MEP maps. nih.gov The analysis focused on the depth and accessibility of the negative potential minimum near the ring nitrogen. nih.gov
The study found that for 3-aminopyridine (B143674) (3-AP), the MEP minimum at the ring nitrogen is significant, making it more susceptible to N-oxidation compared to the 2-aminopyridine (B139424) isomer, where the amino group sterically hinders the nitrogen. nih.gov The 4-aminopyridine (B3432731) isomer was found to be the most susceptible to protonation, which would protect it from N-oxidation at physiological pH. nih.gov These findings suggest that this compound would also be a likely candidate for N-oxidation. This predicted metabolic pathway is significant, as the resulting N-oxide can have different biological activities and toxicological profiles. nih.govontosight.ai For instance, the genotoxic effects observed for 3-AP, but not its isomers, were suggested to be related to its specific electronic structure and susceptibility to N-oxidation. nih.gov
Table 2: MEP Analysis and Reactivity Predictions for Aminopyridine Isomers Data adapted from comparative studies on aminopyridines, analogous to this compound. nih.gov
| Compound | MEP Minimum at Ring Nitrogen | Predicted Susceptibility to N-Oxidation | Predicted Susceptibility to Protonation |
| 2-Aminopyridine | Smallest, sterically hindered | Low | Moderate |
| 3-Aminopyridine | Deep, accessible | High | Moderate |
| 4-Aminopyridine | Deepest, most accessible | Low (at physiological pH due to protonation) | High |
Molecular Docking and Ligand-Protein Interaction Studies
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). jbcpm.com This method is crucial in drug discovery for screening virtual libraries of compounds against a biological target and for understanding the molecular basis of ligand-protein interactions. nih.gov
For this compound, docking studies can predict its binding affinity and mode of interaction within the active site of various enzymes or receptors. The process involves generating a three-dimensional structure of the ligand and placing it into the binding site of a protein with a known structure. A scoring function then estimates the binding free energy, with lower scores typically indicating stronger binding. jbcpm.com
The key structural features of this compound for protein interaction are the pyridine nitrogen and the secondary amine. The pyridine nitrogen can act as a hydrogen bond acceptor, while the N-H group of the methylamine (B109427) is a hydrogen bond donor. The aromatic pyridine ring can participate in π-π stacking or hydrophobic interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan in a protein's binding pocket.
While specific docking studies for this compound are not extensively reported, studies on similar pyridine-containing scaffolds show these interactions are critical for binding to various targets, such as kinases, transferases, and G-protein coupled receptors. mdpi.comacademie-sciences.fr For example, docking studies on pyridine derivatives as anti-inflammatory agents targeting cyclooxygenase (COX) enzymes show that hydrogen bonding and hydrophobic interactions are key to their inhibitory activity. mdpi.com
Table 3: Potential Molecular Interactions of this compound in a Protein Binding Site This table is illustrative, based on the functional groups of the compound and general principles of molecular docking.
| Functional Group of Ligand | Potential Interaction Type | Interacting Protein Residue (Example) |
| Pyridine Ring Nitrogen | Hydrogen Bond Acceptor | Serine, Threonine, Asparagine (Side-chain -OH or -NH2) |
| Methylamino N-H | Hydrogen Bond Donor | Aspartate, Glutamate (Side-chain Carboxylate) |
| Pyridine Ring | π-π Stacking / Hydrophobic | Phenylalanine, Tyrosine, Tryptophan |
| Methyl Group | Hydrophobic / van der Waals | Leucine, Isoleucine, Valine |
Simulation of Reaction Pathways and Activation Parameters
Computational chemistry allows for the detailed simulation of chemical reaction pathways, providing a step-by-step mechanism from reactants to products via transition states. arxiv.org Methods such as Intrinsic Reaction Coordinate (IRC) calculations, starting from a calculated transition state structure, can map out the minimum energy path of a reaction. nih.gov These simulations are vital for understanding reaction mechanisms and predicting the feasibility of a chemical transformation.
For this compound, simulations can be used to study various reactions, such as its synthesis via methylation of 3-aminopyridine or its participation in cross-coupling reactions. smolecule.com By calculating the potential energy surface, researchers can identify the transition state structures and determine key thermodynamic and kinetic parameters. nih.govaps.org
Activation parameters, including the activation energy (Ea) or Gibbs free energy of activation (ΔG‡), can be calculated from the energy difference between the reactants and the transition state. researchgate.net A lower activation barrier indicates a faster reaction rate. These calculations can help rationalize experimental observations, such as regioselectivity in electrophilic substitution, or predict the outcome of a reaction under different conditions. nih.gov For instance, in reactions involving pyridine derivatives, DFT calculations have been used to determine activation parameters for C-H bond activation and hydrogenation, revealing the favorability of certain pathways over others. acs.org Such simulations can guide the design of catalysts and the optimization of reaction conditions for synthetic applications involving this compound.
Table 4: Key Parameters Obtained from Reaction Pathway Simulations This table outlines the general parameters and their significance in computational reaction studies.
| Parameter | Description | Significance |
| Transition State (TS) Geometry | The highest energy structure along the minimum energy path. | Defines the geometry of the activated complex. nih.gov |
| Activation Energy (Ea) | The energy barrier that must be overcome for the reaction to occur. | Determines the reaction rate (lower Ea = faster rate). researchgate.net |
| Gibbs Free Energy of Activation (ΔG‡) | The free energy difference between the transition state and reactants. | A more complete descriptor of reaction kinetics, includes entropic effects. researchgate.net |
| Reaction Energy (ΔErxn) | The overall energy difference between products and reactants. | Indicates if the reaction is exothermic (releases energy) or endothermic (requires energy). |
| Intrinsic Reaction Coordinate (IRC) | The minimum energy path connecting reactants, transition state, and products. | Confirms that a transition state correctly connects the intended reactants and products. nih.gov |
Biological Activity and Medicinal Chemistry Applications
Structure-Activity Relationship (SAR) Studies of N-Methyl-3-pyridinamine Derivatives
Structure-activity relationship (SAR) studies are pivotal in optimizing lead compounds to enhance their therapeutic efficacy. For derivatives of this compound, these studies have elucidated key structural features that govern their biological activities.
In the realm of anticancer research , SAR studies have shown that the antiproliferative activity of pyridine (B92270) derivatives is significantly influenced by the nature, number, and position of substituents on the pyridine ring. nih.gov For instance, the presence of methoxy (B1213986) (-OCH3), hydroxyl (-OH), and amino (-NH2) groups can enhance antiproliferative activity against various cancer cell lines. nih.gov Conversely, the introduction of bulky groups or halogen atoms has been observed to decrease this activity. nih.gov In a series of novel N-(pyridin-3-yl)pyrimidin-4-amine derivatives, specific substitutions led to potent and selective inhibition of cyclin-dependent kinase 2 (CDK2), a key regulator of the cell cycle. nih.gov Similarly, for pyrido[3,4-d]pyrimidine (B3350098) derivatives, substitutions at the C-4 position and a methoxy group at the C-8 position were found to be important for selective activity against breast and renal cancer cell lines. nih.gov
Regarding antimicrobial properties , SAR studies have revealed that modifications to the this compound structure can dramatically impact efficacy. For example, in a series of 3-(pyridine-3-yl)-2-oxazolidinone derivatives, the introduction of a fluorine atom into the pyridine ring significantly increased antibacterial activity. nih.gov Further modifications on attached piperazine (B1678402) or morpholine (B109124) rings also played a crucial role in modulating the antibacterial spectrum and potency. nih.govmdpi.com The length and nature of side chains attached to the pyridinium (B92312) nitrogen have also been shown to noticeably affect antimicrobial activity. For instance, some studies on pyridine-based quaternary ammonium (B1175870) salts indicated that a higher density of positive charge contributes to enhanced antifungal activity. nih.gov
Antimicrobial Properties
Derivatives of this compound have demonstrated a broad spectrum of antimicrobial activities, including antibacterial, antifungal, and antibiofilm effects. ontosight.aiscirp.org
A significant number of this compound derivatives have been synthesized and evaluated for their antibacterial properties, showing efficacy against both Gram-positive and Gram-negative bacteria. nih.gov
Notably, a series of 3-(pyridine-3-yl)-2-oxazolidinone derivatives exhibited potent activity against several Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and penicillin-resistant Streptococcus pneumoniae (PRSP). nih.govnih.gov Some of these compounds displayed minimum inhibitory concentrations (MICs) comparable or even superior to the clinically used antibiotic, linezolid. nih.govresearchgate.net For example, compound 7j, a 3-(5-fluoropyridine-3-yl)-2-oxazolidinone derivative, showed an MIC of 0.25 µg/mL against certain strains. researchgate.net Another study on pyrazolo[3,4-b]pyridine derivatives reported impressive inhibitory activity against MRSA (MIC: 2 μg/mL) and vancomycin-resistant Enterococci (MIC: 8 μg/mL). nih.gov
The proposed mechanisms of action for these antibacterial derivatives often involve the inhibition of essential bacterial processes. For oxazolidinone derivatives, the mechanism is believed to be the inhibition of bacterial protein synthesis by binding to the 50S ribosomal subunit. ajrconline.orgresearchgate.net Other derivatives, such as those with a reactive bromomethyl group, may act as electrophiles, forming covalent bonds with nucleophilic sites on critical biomolecules like enzymes or DNA, thereby disrupting their function.
Several derivatives of this compound have also been investigated for their potential as antifungal agents. researchgate.net Research has shown that these compounds can be effective against a range of fungal pathogens.
For example, pyrazolo[3,4-b]pyridine derivatives have been tested against various fungal strains, with some compounds showing significant activity. jst.go.jpnih.gov One particular derivative, compound (7b), was found to be nearly as active as the standard antifungal drug Amphotericin B against Fusarium oxysporum, with a minimum inhibitory concentration (MIC) of 0.98 µg/mL. jst.go.jpnih.gov Hybrid compounds integrating pyridine with other heterocyclic systems, such as imidazole (B134444) or benzimidazole, have also demonstrated potent antifungal activity against Candida species and Aspergillus species, with MIC values ranging from 3.9 to 62.5 µg/mL. nih.gov Additionally, dodecanoic acid derivatives of aminopyridine have shown good antifungal activity against Aspergillus niger and Candida albicans. nih.gov
Bacterial biofilms are communities of microorganisms encased in a self-produced matrix, which are notoriously resistant to conventional antibiotics. nih.gov Derivatives of this compound have emerged as promising agents for combating biofilm-related infections.
Studies have shown that certain 3-(pyridine-3-yl)-2-oxazolidinone derivatives can effectively inhibit biofilm formation in pathogenic bacteria. nih.govnih.gov For instance, compound 21d from this series demonstrated a significant, concentration-dependent inhibition of biofilm formation. nih.govnih.gov The mechanisms behind this activity can vary. Some compounds interfere with quorum sensing, the cell-to-cell communication system that bacteria use to coordinate group behaviors like biofilm formation. frontiersin.org Others may work by degrading the extracellular polymeric substance (EPS) matrix that holds the biofilm together or by inhibiting the initial attachment of bacteria to surfaces. nih.govnih.gov For example, derivatives of 5-(bromomethyl)-N-methyl-3-pyridinamine have been shown to disrupt biofilm formation, which is crucial for treating chronic infections.
A critical aspect of developing new antimicrobial agents is understanding the potential for bacteria to develop resistance. Encouragingly, some derivatives of this compound have shown a lower propensity for inducing drug resistance compared to existing antibiotics.
In a study on 3-(pyridine-3-yl)-2-oxazolidinone derivatives, one compound, 21d, demonstrated a stable effect on S. pneumoniae with less development of resistance over a 15-day period compared to linezolid. nih.govnih.govresearchgate.net This suggests that such compounds could be more durable therapeutic options. The development of novel scaffolds, like those based on this compound, is a key strategy to overcome existing resistance mechanisms, such as target site modification or enzymatic inactivation, which plague many current antibiotic classes. nih.gov
Anticancer and Cytotoxic Activities
The pyridine scaffold is a well-established pharmacophore in the design of anticancer drugs. nih.govscirp.org Numerous derivatives of this compound have been synthesized and have shown significant cytotoxic activity against a variety of human cancer cell lines. researchgate.net
Pyrazolo[3,4-b]pyridine derivatives have demonstrated remarkable cytotoxic activities against hepatocellular carcinoma (HepG2) and breast adenocarcinoma (MCF-7) cells. jst.go.jpnih.gov Some of these compounds exhibited IC50 values in the nanomolar range, indicating potency greater than the standard anticancer drug doxorubicin (B1662922) in certain cell lines. jst.go.jpnih.gov For example, one derivative displayed an IC50 value of 0.0158 µM against HepG2 cells and 0.0001 µM against MCF-7 cells. nih.gov Another study on pyrido[3,4-d]pyrimidine derivatives identified compounds with selective, potent growth inhibition against breast and renal cancer cell lines. nih.gov
The mechanisms underlying the anticancer effects of these derivatives are diverse. Some compounds induce apoptosis (programmed cell death) in cancer cells. Others function by inhibiting key enzymes involved in cancer cell proliferation and survival, such as cyclin-dependent kinases (CDKs) or VEGFR-2. nih.govresearchgate.netresearchgate.net For instance, N-(pyridin-3-yl)pyrimidin-4-amine analogues have been developed as potent CDK2 inhibitors, leading to cell cycle arrest and apoptosis. nih.gov Some derivatives of 5-(bromomethyl)-N-methyl-3-pyridinamine are proposed to act through mechanisms like enzyme inhibition or DNA intercalation, leading to cancer cell death.
In Vitro Cytotoxicity Evaluation against Cancer Cell Lines
Derivatives incorporating the this compound structure have been synthesized and evaluated for their cytotoxic effects against various human cancer cell lines. While data on the parent compound itself is limited in the reviewed literature, its analogues have shown promising antiproliferative activity.
For instance, a series of novel N-(pyridin-3-yl)pyrimidin-4-amine derivatives were designed and tested for their ability to inhibit the growth of several cancer cell lines. nih.gov One of the most effective compounds in this series, compound 7l , demonstrated broad-spectrum antiproliferative efficacy. nih.gov The activity of this compound was found to be comparable to established inhibitors like Palbociclib and AZD5438. nih.gov Notably, these derivatives exhibited lower toxicity toward normal human embryonic kidney cells (HEK293), indicating a degree of selectivity for cancer cells. nih.gov
Similarly, metal complexes utilizing ligands derived from pyridinamine have been assessed. researchgate.net A copper(II) complex, in particular, displayed significant cytotoxic activity against MCF-7 (breast adenocarcinoma), HeLa (cervical cancer), and A549 (lung carcinoma) cell lines when compared to the commercial anticancer drug cisplatin. researchgate.net Other studies on different heterocyclic systems, such as pyrrolo[2,3-d]pyrimidines containing urea (B33335) moieties, have also reported potent cytotoxic effects against cell lines including PC3 (prostate cancer), A549, and MCF-7. nih.gov
Table 1: In Vitro Cytotoxicity of N-(pyridin-3-yl)pyrimidin-4-amine Derivative (Compound 7l)
| Cell Line | Cancer Type | IC₅₀ (μM) |
|---|---|---|
| MV4-11 | Acute Myeloid Leukemia | 0.83 |
| HT-29 | Colorectal Adenocarcinoma | 2.12 |
| MCF-7 | Breast Adenocarcinoma | 3.12 |
| HeLa | Cervical Adenocarcinoma | 8.61 |
Data sourced from a study on novel N-(pyridin-3-yl)pyrimidin-4-amine derivatives. nih.gov
Cyclin-Dependent Kinase 2 Inhibition
Cyclin-dependent kinases (CDKs) are crucial regulators of the cell cycle, and their inhibition is a validated strategy in cancer therapy. researchgate.net The pyridinamine scaffold is a key feature in a number of compounds designed as CDK2 inhibitors. The structural similarity of pyrazolo[3,4-d]pyrimidine, a related bicyclic system, to adenine (B156593) allows it to act as a bioisostere and interact with the ATP binding site of kinases. nih.gov
A series of N-(pyridin-3-yl)pyrimidin-4-amine analogues were specifically designed as potent CDK2 inhibitors. nih.gov Mechanistic studies confirmed that the lead compound from this series, 7l , induced cell cycle arrest and apoptosis in HeLa cells. nih.gov It exhibited potent inhibitory activity against the CDK2/cyclin A2 complex, with an IC₅₀ value of 64.42 nM, which is comparable to the known CDK2 inhibitor AZD5438. nih.gov
Furthermore, molecular docking studies on metal complexes bearing a pyridinamine-based heteroscorpionate ligand have suggested interactions with CDK2. researchgate.net These findings highlight the utility of the pyridinamine framework as a promising scaffold for developing novel and selective CDK2 inhibitors for cancer treatment. nih.govresearchgate.net
Table 2: CDK2/cyclin A2 Inhibitory Activity
| Compound | IC₅₀ (nM) |
|---|---|
| Compound 7l (N-(pyridin-3-yl)pyrimidin-4-amine derivative) | 64.42 |
| AZD5438 (Reference Inhibitor) | Similar potency to 7l |
Data from a study on the design of novel CDK2 inhibitors. nih.gov
Nicotinamide (B372718) Phosphoribosyltransferase (NAMPT) Inhibition
Nicotinamide phosphoribosyltransferase (NAMPT) is the rate-limiting enzyme in the salvage pathway that synthesizes nicotinamide adenine dinucleotide (NAD+), a critical cofactor for cellular metabolism and energy production. nih.govfrontiersin.org Cancer cells have a high NAD+ turnover rate and often overexpress NAMPT, making it an attractive target for anticancer drug development. nih.govfrontiersin.org
The pyridine ring is an essential structural element for many NAMPT inhibitors, as it mimics the natural substrate, nicotinamide. frontiersin.org Crystallographic studies of the potent NAMPT inhibitor FK866 bound to the enzyme reveal that the pyridine ring fits into a binding pocket, forming a π-stacking interaction with Tyr18 and Phe193. frontiersin.org This interaction is crucial for the inhibitory activity.
Given that this compound contains this key pyridine moiety, it represents a valuable chemical scaffold for the design of novel NAMPT inhibitors. The inhibition of NAMPT leads to NAD+ depletion, which in turn causes mitochondrial dysfunction, oxidative stress, and ultimately apoptosis in cancer cells. nih.govnih.gov Pharmacological inhibition of NAMPT has been shown to reduce proliferation and induce apoptosis in in vitro cancer cell line models and ex vivo in human glioma tissue. nih.gov
Anti-inflammatory and Antioxidant Effects
The pyridinamine structure and its derivatives have been associated with anti-inflammatory and antioxidant properties. ontosight.ai For example, this compound, 1-oxide, has been noted for its potential anti-inflammatory and antioxidant effects, which are subjects of ongoing research. ontosight.ai
Studies on other pyridine derivatives, such as 3-hydroxy-pyridine-4-ones, have demonstrated significant anti-inflammatory activity in animal models of inflammation, including carrageenan-induced paw edema and croton oil-induced ear edema. nih.govresearchgate.net The mechanism for this effect is thought to be related to their iron-chelating properties. nih.gov Key enzymes in the inflammatory pathway, such as cyclooxygenase and lipoxygenase, are iron-dependent. nih.gov By chelating iron, these compounds may inhibit the activity of these enzymes. Additionally, since free radicals are involved in the inflammatory process, the antioxidant activity of these compounds may also contribute to their anti-inflammatory effects. nih.gov
Metal complexes containing pyridinamine-based ligands have also been evaluated for their antioxidant capabilities. researchgate.net A homoleptic Cu(II) complex showed notable scavenging activity against various free radicals, including H₂O₂, DPPH, and ABTS, when compared to the standard antioxidant ascorbic acid. researchgate.net
Design and Development of New Therapeutic Agents
The structural characteristics of this compound make it a valuable building block in the design and development of new drugs, particularly through modern medicinal chemistry strategies like fragment-based drug design and the creation of biomolecular mimetics.
Fragment-Based Drug Design
Fragment-based drug design (FBDD) is a powerful strategy in drug discovery that starts with identifying small, low-molecular-weight compounds (fragments) that bind to a biological target. openaccessjournals.commdpi.com These fragments then serve as starting points for optimization into more potent and selective lead compounds through strategies like fragment growing, linking, or merging. mdpi.comnih.gov FBDD allows for a more efficient exploration of chemical space and can provide multiple starting points for drug development. nih.gov
The pyridinamine scaffold is well-suited for FBDD. Its small size and defined chemical features make it an ideal fragment. A search for inhibitors of the human papillomavirus (HPV) E2 protein utilized a fragment-based approach where "6-phenoxy-3-pyridinamine" was identified as a relevant fragment, demonstrating the direct application of the 3-pyridinamine core in this design strategy. bham.ac.uk The deconstruction of known, structurally diverse ligands into privileged fragments is a common tactic in FBDD to generate new lead compounds. nih.gov
Biomolecular Mimetics
Biomolecular mimetics are small molecules designed to replicate the function of larger biological molecules, such as peptides or natural enzyme substrates. nih.govrsc.org This approach aims to create more stable and orally bioavailable drugs by replacing a peptide backbone or mimicking key binding interactions with a non-peptidic scaffold. rsc.orgresearchgate.net
The this compound scaffold can serve as a biomolecular mimetic. Its pyridine ring is a well-established bioisostere, meaning it can substitute other aromatic or heterocyclic rings in a drug molecule without losing biological activity. For example, in the context of NAMPT inhibition, the pyridine ring of inhibitors mimics the pyridine of the natural substrate, nicotinamide, allowing it to bind effectively to the enzyme's active site. frontiersin.org Similarly, pyrazolo[3,4-d]pyrimidine, which is structurally related to the pyridinamine core, is considered an adenine bioisostere that can mimic the interactions of ATP at the kinase domain of enzymes like CDK2. nih.gov This ability to mimic the structural and electronic features of natural ligands makes this compound and its derivatives valuable tools in the design of targeted therapeutic agents.
Spectroscopic and Advanced Analytical Characterization Techniques
Vibrational Spectroscopy (IR, Raman) for Structural Elucidation
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful tool for identifying the functional groups and fingerprinting the molecular structure of N-Methyl-3-pyridinamine. While the direct IR and Raman spectra for this compound are not extensively published, a thorough analysis can be inferred from the spectra of its parent molecule, 3-aminopyridine (B143674), and other related methylated pyridine (B92270) derivatives. rsc.orgresearchgate.netcore.ac.uk
The vibrational spectrum of 3-aminopyridine is well-characterized. rsc.orgresearchgate.net The introduction of a methyl group to the amino nitrogen in this compound is expected to cause predictable shifts in the vibrational frequencies. The key vibrational modes for this compound are anticipated as follows:
N-H Stretching: A prominent band in the IR spectrum is expected in the region of 3300-3500 cm⁻¹, corresponding to the N-H stretching vibration of the secondary amine. This is a shift from the symmetric and asymmetric N-H stretching bands of the primary amino group in 3-aminopyridine.
C-H Stretching: Aromatic C-H stretching vibrations of the pyridine ring are expected to appear in the 3000-3100 cm⁻¹ region. The aliphatic C-H stretching of the methyl group will likely be observed between 2850 and 3000 cm⁻¹.
C=C and C=N Stretching: The characteristic ring stretching vibrations of the pyridine moiety, involving C=C and C=N bonds, are anticipated in the 1400-1600 cm⁻¹ range. These bands are often intense in both IR and Raman spectra and are sensitive to substitution on the ring.
N-H Bending: The N-H bending (scissoring) vibration is expected around 1600 cm⁻¹.
C-N Stretching: The stretching vibration of the aromatic C-N bond is likely to be found in the 1250-1350 cm⁻¹ region.
Ring Breathing Modes: The pyridine ring has characteristic "breathing" modes, which are often strong in the Raman spectrum and appear in the fingerprint region (below 1000 cm⁻¹).
The comparison of IR and Raman spectra can be particularly insightful. For instance, vibrations that are strong in the Raman spectrum may be weak in the IR, and vice-versa, providing complementary information for a complete structural assignment. In related aminopyridines, the vibration spectrum of 3-aminopyridine shows minimal changes upon cation formation, which suggests that the electronic structure of the pyridine ring is not drastically altered by protonation at the ring nitrogen. rsc.org
A study on N-methylated pyrrolidone (NMP), a related cyclic amine, showed that changes in the IR spectrum, such as shifts in the carbonyl stretch and the appearance of N-H or O-H stretches, could indicate ring-opening reactions. researchgate.net This highlights the utility of IR spectroscopy in monitoring the chemical stability of such compounds.
Table 1: Expected IR and Raman Vibrational Modes for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |
| N-H Stretch | 3300 - 3500 | Medium to Strong | Weak |
| Aromatic C-H Stretch | 3000 - 3100 | Medium | Medium |
| Aliphatic C-H Stretch | 2850 - 3000 | Medium | Medium |
| C=C, C=N Ring Stretch | 1400 - 1600 | Strong | Strong |
| N-H Bend | ~1600 | Medium | Weak |
| C-N Stretch | 1250 - 1350 | Medium | Medium |
| Ring Breathing | < 1000 | Weak to Medium | Strong |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure and Dynamics
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the unambiguous structural determination of this compound in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom. nih.gov
¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to show distinct signals for the protons on the pyridine ring, the N-H proton, and the methyl protons. The aromatic region will display a complex splitting pattern due to the spin-spin coupling between the non-equivalent ring protons. The chemical shifts are influenced by the electron-donating nature of the methylamino group. For comparison, in related 3-methylpyridine (B133936), the aromatic protons appear in the range of 7.0-8.4 ppm. chemicalbook.com The N-H proton signal is typically a broad singlet, and its chemical shift can vary with solvent and concentration due to hydrogen bonding. The methyl group protons will appear as a singlet or a doublet (if coupled to the N-H proton) in the upfield region, typically around 2.8-3.0 ppm.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton. nih.gov this compound has six distinct carbon environments. The chemical shifts of the pyridine ring carbons are influenced by the nitrogen heteroatom and the methylamino substituent. The carbon attached to the amino group (C3) is expected to be significantly shielded compared to its position in unsubstituted pyridine. The methyl carbon will appear at a characteristic upfield chemical shift. For comparison, the ¹³C NMR spectrum of pyridine shows signals at approximately 150, 124, and 136 ppm. hmdb.ca In N,N-dimethylmethanamine (trimethylamine), the methyl carbons appear at a single chemical shift due to symmetry. docbrown.info In contrast, N-methylethanamine shows distinct signals for its three carbon atoms, reflecting the lack of symmetry. sigmaaldrich.com
Advanced NMR Techniques: Two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be invaluable for definitive assignments. researchgate.netyoutube.comsdsu.eduyoutube.com
COSY: A ¹H-¹H COSY spectrum would reveal the coupling relationships between the protons on the pyridine ring, helping to assign their specific positions.
HSQC: An HSQC spectrum correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each carbon signal based on the already assigned proton spectrum.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Multiplicity (¹H) |
| H2 | ~8.0-8.2 | C2: ~140-145 | Doublet |
| H4 | ~6.9-7.1 | C4: ~120-125 | Doublet of doublets |
| H5 | ~7.1-7.3 | C5: ~123-128 | Doublet of doublets |
| H6 | ~8.1-8.3 | C6: ~145-150 | Doublet |
| N-H | Variable (broad) | - | Singlet (broad) |
| N-CH₃ | ~2.8-3.0 | N-CH₃: ~30-35 | Singlet/Doublet |
| - | - | C3: ~135-140 | - |
Note: These are predicted values and can vary based on the solvent and experimental conditions.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a key analytical technique for determining the molecular weight and investigating the fragmentation patterns of this compound, which has a molecular weight of 108.14 g/mol . sigmaaldrich.comncats.io Electron Ionization (EI) is a common method used for this purpose.
The mass spectrum of this compound is expected to show a prominent molecular ion peak (M⁺) at m/z = 108. The fragmentation pattern will be characteristic of the molecule's structure. Key fragmentation pathways would likely involve:
Loss of a hydrogen atom: A peak at m/z = 107, corresponding to the [M-H]⁺ ion, is expected. This is often a stable species in aromatic amines.
Loss of a methyl group: Cleavage of the N-CH₃ bond would result in a fragment at m/z = 93.
Ring fragmentation: The pyridine ring can undergo characteristic fragmentation, leading to smaller charged species. For comparison, the mass spectrum of 3-methylpyridine (an isomer) shows a base peak at m/z = 93 (the molecular ion) and significant fragments at m/z = 66, 65, and 39. The fragmentation of N-methyl-4-pyridinamine also provides insights into likely fragmentation pathways. nist.gov
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. researchgate.netresearchgate.net This method is ideal for analyzing this compound in complex mixtures.
In a GC-MS analysis, the sample is first vaporized and separated based on its boiling point and affinity for the stationary phase in the GC column. The time it takes for a compound to travel through the column is its retention time, which is a characteristic property under specific GC conditions. shimadzu.chchromatographyonline.com For instance, in one study, n-methyl-2-nitro-3-pyridinamine was identified with a retention time of 15.14 minutes under the specific chromatographic conditions used. researchgate.net Following separation, the compound enters the mass spectrometer, where it is ionized and fragmented, providing a mass spectrum for identification. The combination of retention time and mass spectrum provides a high degree of confidence in the identification of the compound.
Table 3: Expected Key Fragments in the Mass Spectrum of this compound
| m/z | Proposed Fragment | Possible Origin |
| 108 | [C₆H₈N₂]⁺ | Molecular Ion (M⁺) |
| 107 | [C₆H₇N₂]⁺ | Loss of a hydrogen atom from the amine or methyl group |
| 93 | [C₅H₅N₂]⁺ | Loss of a methyl group |
| 80 | [C₅H₄N]⁺ | Loss of HCN from the [M-H]⁺ fragment |
| 79 | [C₅H₅N]⁺ | Loss of NCH₂ |
| 52 | [C₄H₄]⁺ | Fragmentation of the pyridine ring |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Coordination Studies
Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule. For this compound, the UV-Vis spectrum is expected to show absorptions characteristic of the pyridine ring. The presence of the methylamino group, an auxochrome, will influence the position and intensity of these absorption bands. A reported λmax for this compound in water is 299 nm. thegoodscentscompany.com
The electronic transitions are typically π → π* and n → π* transitions associated with the aromatic system and the nitrogen heteroatom. The solvent can have a significant effect on the UV-Vis spectrum. researchgate.netbiointerfaceresearch.com Polar solvents can interact with the lone pair of electrons on the nitrogen atoms, leading to shifts in the n → π* transition. Studies on related compounds have demonstrated solvatochromic effects, where the absorption maxima shift with solvent polarity. researchgate.net
UV-Vis spectroscopy is also a valuable tool for studying the formation of coordination complexes. When this compound acts as a ligand and coordinates to a metal ion, changes in the electronic structure occur, which are reflected in the UV-Vis spectrum. These changes can be used to determine the stoichiometry and stability of the resulting complexes.
Electron Spin Resonance (ESR) Spectroscopy for Radical Species
Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a spectroscopic technique specifically used to detect and characterize species with unpaired electrons, such as radicals. nih.govtandfonline.comnih.gov While this compound itself is not a radical, it can be converted into a radical species, for example, through oxidation or irradiation.
The ESR spectrum of a radical derived from this compound would provide information about the distribution of the unpaired electron within the molecule. This is determined from the g-factor and the hyperfine coupling constants, which arise from the interaction of the unpaired electron with magnetic nuclei (such as ¹H and ¹⁴N). The splitting pattern and coupling constants would help to identify the specific radical formed (e.g., a radical cation where an electron is removed from the π-system). Studies on gamma-irradiated aminopyridine derivatives have successfully used ESR to characterize the resulting radicals. nih.gov Additionally, spin trapping techniques, where a short-lived radical reacts with a "spin trap" to form a more stable radical, can be used in conjunction with ESR to study reactive radical intermediates. tandfonline.comspandidos-publications.com
X-ray Crystallography for Solid-State Structure Determination
Studies on coordination compounds and metal-organic frameworks containing 3-aminopyridine have revealed how this ligand coordinates to metal centers and participates in hydrogen bonding interactions. nih.govrsc.org For example, in [Cu(3-aminopyridine)₂(NCS)₂], the 3-aminopyridine ligand coordinates to the copper ion. nih.gov The crystal structures of derivatives of 3-aminopyridine, such as triazenes, show details of the molecular geometry and intermolecular interactions like C-H···N hydrogen bonds that dictate the crystal packing. soton.ac.ukiucr.org
A crystal structure of this compound would reveal:
Bond lengths and angles: Precise measurements of all bond distances and angles within the molecule.
Conformation: The orientation of the methyl group relative to the pyridine ring.
Intermolecular interactions: The presence of hydrogen bonds (N-H···N) and π-π stacking interactions between pyridine rings, which govern the packing of the molecules in the crystal lattice.
High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis
High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique for separating, identifying, and quantifying components within a mixture, making it indispensable for assessing the purity of pharmaceutical and chemical compounds. fishersci.seapicalscientific.com For this compound, while specific validated methods are not extensively published in peer-reviewed literature, the principles for its analysis can be derived from established methods for its isomers and other closely related pyridine derivatives. zodiaclifesciences.comhelixchrom.comsielc.comsielc.com
The analysis of hydrophilic and basic compounds like aminopyridines can be challenging with standard reversed-phase (RP) columns. helixchrom.comsielc.com Isomeric forms, in particular, often require advanced chromatographic techniques for effective resolution. zodiaclifesciences.com Method development for this compound and its isomers often employs mixed-mode chromatography, which combines reversed-phase and ion-exchange mechanisms, or specialized columns that utilize hydrogen-bonding interactions as the primary mode of separation. zodiaclifesciences.comsielc.comsielc.com These approaches provide unique selectivity for closely related hydrophilic compounds. sielc.com
Several HPLC methods have been successfully developed for aminopyridine isomers, which can be adapted for this compound. These methods are often compatible with mass spectrometry (MS), providing a powerful tool for both quantification and identification. helixchrom.comsielc.comhelixchrom.com
Table 1: HPLC Methods for Analysis of Aminopyridine Isomers This interactive table summarizes various HPLC columns and conditions used for the separation of aminopyridine isomers, which can serve as a basis for developing a method for this compound.
| Column Type | Principle of Separation | Typical Mobile Phase | Detection | Applicable Compounds Mentioned | Reference |
|---|---|---|---|---|---|
| Zodiac HST HB / SHARC 1 | Hydrogen-Bonding | Acetonitrile (B52724)/Methanol (B129727) with Formic Acid and Ammonium (B1175870) Formate | LC/MS, UV | 2-Aminopyridine (B139424), 3-Aminopyridine, 4-Aminopyridine (B3432731), Pyridine | zodiaclifesciences.comsielc.com |
| Amaze HD / Obelisc R | Mixed-Mode (Reversed-Phase/Cation-Exchange) | Acetonitrile/Water with Acidic Additives (e.g., Formic Acid) | LC/MS, UV, ELSD, CAD | 2-Aminopyridine, 3-Aminopyridine, 4-Aminopyridine, Pyridine | helixchrom.comsielc.comhelixchrom.com |
| Newcrom R1 | Reversed-Phase (low silanol (B1196071) activity) | Acetonitrile/Water with Phosphoric Acid or Formic Acid | LC/MS, UV | N-Methyl-2-pyridinamine, 3-Methyl-4-aminopyridine | sielc.comsielc.com |
Photophysical Property Analysis
The study of how light interacts with molecules, known as photophysical analysis, is critical for developing fluorescent materials used in sensors, displays, and diagnostics. Pyridine is a fundamental structural core for many fluorescent compounds. zodiaclifesciences.comhelixchrom.com The introduction of electron-donating or electron-withdrawing groups to the pyridine ring can optimize the internal charge transfer (ICT) state and enhance fluorescence. zodiaclifesciences.comhelixchrom.com
Many traditional fluorescent molecules exhibit strong emission in dilute solutions but suffer from a phenomenon called aggregation-caused quenching (ACQ), where their fluorescence diminishes or is extinguished in a concentrated or aggregated state. helixchrom.com In contrast, some molecules display an opposite, highly desirable effect known as Aggregation-Induced Emission Enhancement (AIEE). zodiaclifesciences.comhelixchrom.com These AIEE-active compounds are typically non-emissive or weakly fluorescent when dissolved but become highly luminescent upon forming aggregates. zodiaclifesciences.comhelixchrom.com This property makes them ideal for applications like chemical sensors and fluorescent probes, as the transition from a dissolved to an aggregated state can be triggered by changes in the external environment. zodiaclifesciences.comhelixchrom.com
While direct studies on the AIEE properties of this compound are not prominent, research on structurally related compounds provides significant insight. A series of novel luminogens, specifically N-methyl-4-((pyridin-2-yl)amino)-substituted maleimides, which contain an N-methyl-pyridinamine core within an acceptor-donor-acceptor (A-D-A) framework, have been shown to exhibit AIEE properties. zodiaclifesciences.com These compounds are only weakly fluorescent in organic solvents like ethanol (B145695) and dichloromethane (B109758) but demonstrate a marked increase in fluorescence intensity in aqueous media where they aggregate. zodiaclifesciences.com
The research highlights that the substitution on the pyridine ring significantly influences the AIEE effect. For instance, the introduction of electron-withdrawing groups like bromine (-Br) or trifluoromethyl (-CF₃) at position 5 of the pyridine ring resulted in substantial fluorescence enhancement. zodiaclifesciences.com
Table 2: Photophysical and AIEE Properties of N-methyl-4-((pyridin-2-yl)amino)-substituted Maleimide Derivatives This interactive table presents research findings on the AIEE characteristics of compounds structurally related to this compound.
| Compound | Substituent on Pyridine Ring | Nature of Substituent | Fluorescence in Organic Solvent | AIEE in Aqueous Media | Fluorescence Enhancement Factor | Reference |
|---|---|---|---|---|---|---|
| 4a | -Br | Electron-Withdrawing | Weak | Observed | 7.0x | zodiaclifesciences.com |
| 4e | -CF₃ | Strongly Electron-Withdrawing | Weak | Observed | 15.0x | zodiaclifesciences.com |
The unsubstituted parent compound of this series emitted weak fluorescence, but the addition of these electron-withdrawing groups not only enhanced emission in the aggregate state but also affected the excitation maximum. zodiaclifesciences.com This demonstrates that the electronic nature of substituents on the pyridine ring is a key factor in tuning the photophysical properties of N-methyl-pyridinamine derivatives.
Compound Index
Environmental Fate and Degradation Studies
Biodegradation Pathways and Microbial Transformations
The biodegradation of pyridine (B92270) derivatives is influenced by the type and position of substituents on the pyridine ring. nih.gov Generally, the unsubstituted pyridine ring degrades more readily than its substituted counterparts, such as aminopyridines. wikipedia.org The transformation rate for pyridine derivatives typically follows the order: pyridinecarboxylic acids > monohydroxypyridines > methylpyridines > aminopyridines. nih.gov Studies on various aminopyridines show they are generally more persistent than pyridine, with one study noting that no tested aminopyridines were completely degraded within a 30-day period in soil suspensions. oup.com
Microbial metabolism of pyridines can proceed through several pathways, often initiated by hydroxylation, which prepares the ring for cleavage. nih.govsemanticscholar.org For 4-aminopyridine (B3432731), a known degradation pathway involves its conversion to 3,4-dihydroxypyridine, which is then subject to ring cleavage. nih.gov However, this pathway can also generate dead-end metabolites like 4-amino-3-hydroxypyridine, which are not further metabolized. nih.gov A variety of bacteria, including species of Pseudomonas, Enterobacter, and Hyphomicrobium, have been identified as key players in the degradation of 4-aminopyridine in enrichment cultures. nih.gov
For N-methylated pyridine compounds, a key metabolic step is the cleavage of the N-methyl group. Studies on N-methylisonicotinic acid show that bacteria like Achromobacter can release the N-methyl group as methylamine (B109427), while the pyridine ring is further broken down into compounds like succinate (B1194679) and formate. portlandpress.comportlandpress.com This process indicates that the N-methyl group on N-Methyl-3-pyridinamine would likely be cleaved during microbial metabolism. The degradation of the remaining 3-aminopyridine (B143674) structure would then proceed, albeit slowly, likely through hydroxylation and subsequent ring fission, consistent with the pathways observed for other aminopyridines.
Table 1: Microbial Degradation of this compound and Related Compounds
| Compound | Degrading Organism(s) | Key Metabolic Steps & Products | Persistence |
| Aminopyridines (general) | Soil microorganisms | Generally slow degradation; more persistent than pyridine. nih.govoup.com | High |
| 4-Aminopyridine | Pseudomonas, Enterobacter, Hyphomicrobium spp. | Hydroxylation to 3,4-dihydroxypyridine, followed by ring cleavage; formation of formate. nih.govresearchgate.net | Moderate to High |
| N-Methylisonicotinic acid | Achromobacter sp. | Cleavage of N-methyl group to form methylamine; ring degradation to succinate and formate. portlandpress.comportlandpress.com | Low |
| Pyridine | Various bacteria (Arthrobacter, Paracoccus, etc.) | Readily degraded via ring cleavage to ammonia, CO₂, and succinic acid. wikipedia.orgasm.org | Low |
Abiotic Degradation Mechanisms (Photooxidation, Hydrolysis)
Abiotic degradation processes, such as photooxidation and hydrolysis, are crucial in determining the environmental persistence of chemical compounds. noack-lab.com
Photooxidation: Aromatic amines and pyridine derivatives can be susceptible to photochemical degradation. epa.govnih.gov 4-aminopyridine, a structural isomer, absorbs UV light at wavelengths greater than 290 nm, suggesting it may undergo direct photolysis in sunlight. nih.gov The estimated atmospheric half-life for the vapor-phase reaction of 4-aminopyridine with photochemically produced hydroxyl radicals is approximately 19 hours. nih.gov Aromatic amines in sunlit natural waters can also undergo sensitized photo-oxidation via reactions with peroxy radicals, hydroxyl radicals, and singlet oxygen, with potential half-lives on the order of a month. nih.gov Given its structural similarities, this compound is also expected to be susceptible to atmospheric photooxidation.
Hydrolysis: Hydrolysis is not expected to be a significant degradation pathway for simple aminopyridines under typical environmental conditions (pH 5-9). nih.gov The carbon-nitrogen bonds in the pyridine ring and the N-methyl group are generally stable against hydrolysis unless activated by other functional groups not present in this compound.
Sorption and Volatilization Behavior in Environmental Compartments
The movement and distribution of this compound between air, water, and soil are governed by its sorption and volatilization characteristics.
Sorption: The sorption of ionizable N-heterocyclic compounds like aminopyridines is strongly dependent on pH. wikipedia.orgresearchgate.net With a pKa value expected to be similar to that of 3-aminopyridine (approx. 6.0), this compound will exist partially or predominantly in its protonated (cationic) form in most acidic to neutral soils and sediments. This cationic form will readily adsorb to negatively charged surfaces, such as clay minerals and soil organic matter, through a process of cation exchange. researchgate.netnih.gov Studies on 2-, 3-, and 4-aminopyridine confirm that they adsorb to montmorillonite (B579905) clay at low pH but not at high pH. nih.gov This strong adsorption to soil and sediment reduces the compound's mobility in the subsurface, limiting its potential to leach into groundwater. epa.gov
Volatilization: Volatilization from water surfaces is not expected to be a significant environmental fate process for aminopyridines. epa.gov The Henry's Law constant for 2-aminopyridine (B139424), for instance, indicates it is essentially nonvolatile from water. nih.gov Similarly, 4-aminopyridine is classified as a volatile substance, yet its strong adsorption to soil can limit this process. epa.govherts.ac.uk Given that this compound is a solid with expected water solubility and a tendency to sorb to soil, significant volatilization from moist soil or water is unlikely.
Table 2: Physicochemical Properties and Environmental Behavior of Aminopyridine Analogs
| Compound | Koc (Soil Adsorption Coefficient) | Mobility in Soil | Volatility from Water |
| 2-Aminopyridine | Estimated at 45, but higher in acidic soil due to protonation. nih.gov | Expected to have very high mobility in neutral form, but cation exchange reduces mobility significantly. nih.gov | Expected to be essentially nonvolatile. nih.gov |
| 4-Aminopyridine | Not specified, but strong adsorption observed in soil column studies. epa.gov | Low; strongly adsorbed to the upper soil layer with virtually no leaching. epa.gov | Low from water; considered a volatile substance but limited by soil sorption. epa.govherts.ac.uk |
| 3-Aminopyridine | Not specified, but sorption is expected to be pH-dependent via cation exchange. nih.gov | Mobility is expected to be low in acidic to neutral soils due to sorption. nih.gov | Not expected to be a significant process. epa.gov |
Environmental Monitoring and Detection in Various Media
Effective environmental monitoring requires robust analytical methods. For aminopyridines, gas chromatography (GC) is a common technique. A partially validated method by the Occupational Safety and Health Administration (OSHA) for detecting 2-, 3-, and 4-aminopyridine in air samples uses sulfuric acid-coated glass fiber filters for collection, followed by extraction and analysis using a GC equipped with a nitrogen-phosphorus detector (NPD). osha.gov This method demonstrated high extraction efficiencies (around 97%) and is sensitive enough to detect low ppb concentrations. osha.gov
There is very limited data on the environmental concentrations of this compound. Monitoring for the parent compound, pyridine, has found it is rarely detected in ambient air, water, or soil except near industrial sources. researchgate.net The use of related compounds in agriculture, such as 4-aminopyridine as a bird repellent, has prompted targeted monitoring, although detectable residues in crops like corn and sunflower seeds were not found after application. epa.gov The detection of a related compound, n-methyl-2-nitro-3-pyridinamine, was reported in molasses melanoidin samples using GC-MS analysis, demonstrating the applicability of this technique for complex matrices. The presence of aminopyridines in the environment is primarily linked to industrial and agricultural activities.
Q & A
Q. How can researchers optimize the synthesis of N-Methyl-3-pyridinamine for reproducibility in academic settings?
- Methodological Answer : To ensure reproducibility, employ copper-catalyzed C–N coupling reactions under inert atmospheres (e.g., nitrogen) with cesium carbonate as a base, as demonstrated in analogous pyridinamine syntheses. Use column chromatography (e.g., silica gel, ethyl acetate/hexane gradients) for purification, and validate purity via HPLC (>95% by area) . Monitor reaction progress using thin-layer chromatography (TLC) and characterize intermediates via H NMR (e.g., δ 8.87 ppm for pyridyl protons) .
Q. What analytical techniques are critical for characterizing this compound and resolving structural ambiguities?
- Methodological Answer : Combine H/C NMR spectroscopy to confirm substitution patterns (e.g., methyl group at δ 2.3–2.5 ppm in H NMR) and HRMS for molecular weight verification. For resolving tautomeric or regioisomeric ambiguities, use X-ray crystallography or computational methods like DFT to compare experimental and simulated spectra .
Q. How should researchers conduct systematic reviews of this compound’s physicochemical properties?
- Methodological Answer : Follow PRISMA guidelines for systematic reviews: define search terms (e.g., "this compound solubility," "pKa"), screen databases (SciFinder, Reaxys), and extract data from peer-reviewed journals. Critically appraise sources using Cochrane Collaboration tools to exclude unreliable data (e.g., non-peer-reviewed vendor catalogs) .
Advanced Research Questions
Q. How can machine learning enhance reaction optimization for this compound derivatives?
- Methodological Answer : Implement LabMate.AI -like architectures to analyze reaction parameters (temperature, catalyst loading) from historical data. Train models on datasets from Ugi reactions or C–N couplings to predict optimal conditions (e.g., yield >80%) and validate with small-scale experiments . Use SHAP values to interpret feature importance in model predictions .
Q. What strategies address discrepancies in reported biological activity data for this compound analogs?
- Methodological Answer : Perform meta-analyses of IC values across studies, stratifying by assay type (e.g., enzyme vs. cell-based). Use Bland-Altman plots to quantify bias between datasets. Replicate key experiments under standardized conditions (e.g., COX-2 inhibition assays at 37°C, pH 7.4) to isolate methodological variables .
Q. How can computational modeling guide the design of this compound-based COX-2 inhibitors?
- Methodological Answer : Dock this compound scaffolds into COX-2 active sites (PDB: 1CX2) using AutoDock Vina. Prioritize derivatives with hydrogen bonds to Arg120 and hydrophobic interactions with Tyr355. Validate predictions with MD simulations (>100 ns) to assess binding stability and compare with experimental SAR data .
Q. What protocols mitigate instability issues in this compound during long-term storage?
- Methodological Answer : Store compounds under argon at -20°C in amber vials to prevent photodegradation. Monitor stability via accelerated aging studies (40°C/75% RH for 6 months) with LC-MS to detect degradation products (e.g., oxidation at the pyridine ring). Add stabilizers like BHT (0.1% w/v) for oxygen-sensitive analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
